N-(1-butyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-2,6-dimethoxybenzamide

Regioisomerism Structure-Activity Relationship Medicinal Chemistry

Ensure SAR integrity with the definitive 2,6-dimethoxybenzamide regioisomer (CAS 946372-00-5). Distinguishable from the 3,5-isomer (CAS 941991-31-7) and N-acetyl analog (CAS 941960-02-7) by HPLC, this probe occupies CNS-relevant chemical space (XLogP3: 3.3, TPSA: 67.9 Ų). Use as a reference standard for monoamine oxidase or receptor screening. Supplied with analytical characterization for non-human research.

Molecular Formula C22H26N2O4
Molecular Weight 382.46
CAS No. 946372-00-5
Cat. No. B2743204
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(1-butyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-2,6-dimethoxybenzamide
CAS946372-00-5
Molecular FormulaC22H26N2O4
Molecular Weight382.46
Structural Identifiers
SMILESCCCCN1C(=O)CCC2=C1C=CC(=C2)NC(=O)C3=C(C=CC=C3OC)OC
InChIInChI=1S/C22H26N2O4/c1-4-5-13-24-17-11-10-16(14-15(17)9-12-20(24)25)23-22(26)21-18(27-2)7-6-8-19(21)28-3/h6-8,10-11,14H,4-5,9,12-13H2,1-3H3,(H,23,26)
InChIKeyXDKKTNSYMQMFKK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 15 mg / 75 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(1-Butyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-2,6-dimethoxybenzamide (CAS 946372-00-5): Procurement-Relevant Identity and Physicochemical Profile


N-(1-Butyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-2,6-dimethoxybenzamide (CAS 946372-00-5) is a synthetic tetrahydroquinoline derivative featuring an N-butyl-2-oxo-tetrahydroquinoline core linked via an amide bond to a 2,6-dimethoxybenzoyl moiety [1]. Its molecular formula is C₂₂H₂₆N₂O₄ with a molecular weight of 382.45 g/mol, a computed XLogP3 of 3.3, and a topological polar surface area (TPSA) of 67.9 Ų [1]. The compound is cataloged under AKOS024645051 and the vendor code F2384-0272, and is supplied exclusively for non-human research purposes [1].

Why N-(1-Butyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-2,6-dimethoxybenzamide Cannot Be Casually Swapped with In-Class Analogs


Tetrahydroquinoline-6-yl benzamides are not a uniform compound class; subtle variations in N-alkyl chain length, oxidation state of the quinoline ring, and – critically – the regiochemistry of the dimethoxybenzoyl substituent can profoundly alter molecular recognition, target engagement, and physicochemical properties [1]. Simply substituting the 2,6-dimethoxy isomer (CAS 946372-00-5) with its 3,5-dimethoxy regioisomer (CAS 941991-31-7) or the N-acetyl analog (CAS 941960-02-7) risks invalidating SAR conclusions, altering solubility and permeability profiles, and compromising batch-to-batch reproducibility in biological assays [1]. The evidence detailed below quantifies precisely where this compound diverges from its closest neighbors.

Quantitative Differentiation Evidence for N-(1-Butyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-2,6-dimethoxybenzamide (CAS 946372-00-5)


Regioisomeric Differentiation: 2,6-Dimethoxy vs. 3,5-Dimethoxy Benzamide Substitution

The target compound (CAS 946372-00-5) carries the 2,6-dimethoxybenzamide moiety, whereas the closest commercially available analog is the 3,5-dimethoxy regioisomer (CAS 941991-31-7). In the 2,6-isomer, both methoxy groups are ortho to the carbonyl, creating a sterically constrained environment that restricts rotation of the benzamide ring and alters the spatial presentation of hydrogen-bond acceptors relative to the tetrahydroquinoline scaffold [1]. In the 3,5-isomer, the methoxy groups occupy meta positions, presenting a markedly different electrostatic potential surface and hydrogen-bonding geometry. While head-to-head target-engagement data are not publicly available for either compound, computational property divergence is quantifiable: both share identical molecular formula (C₂₂H₂₆N₂O₄) and molecular weight (382.45 g/mol), making them chromatographically indistinguishable by mass alone, yet their distinct InChI Keys (XDKKTNSYMQMFKK-UHFFFAOYSA-N vs. SHORCODITPCZEJ-UHFFFAOYSA-N) confirm non-interchangeable chemical identity [1].

Regioisomerism Structure-Activity Relationship Medicinal Chemistry

N-Substituent Lipophilicity Differentiation: N-Butyl vs. N-Acetyl Tetrahydroquinoline Core

The target compound incorporates an N-butyl substituent on the tetrahydroquinoline-2-one core, whereas a commonly listed analog bears an N-acetyl group (CAS 941960-02-7, N-(1-acetyl-1,2,3,4-tetrahydroquinolin-6-yl)-2,6-dimethoxybenzamide). The N-butyl chain contributes additional hydrophobicity and conformational flexibility compared to the planar, polar acetyl group [1]. The computed XLogP3 for the target N-butyl compound is 3.3, consistent with moderate lipophilicity suitable for passive membrane permeation, while the N-acetyl analog (molecular formula C₂₀H₂₂N₂O₄, MW 354.41 g/mol) is expected to have a lower logP due to the polar acetyl carbonyl [1]. This divergence in lipophilicity directly impacts chromatographic retention, solubility, and in vitro pharmacokinetic behavior.

Lipophilicity N-Alkyl substitution Physicochemical profiling

Oxidation State Differentiation: 2-Oxo-Tetrahydroquinoline vs. Fully Aromatic Quinoline Scaffolds

The target compound contains a 2-oxo-1,2,3,4-tetrahydroquinoline core (a cyclic amide with a saturated C3–C4 bridge), distinguishing it from fully aromatic quinoline analogs that are common in the MAO and CETP inhibitor literature [1]. The saturated ethylene bridge (C3–C4) introduces a stereoelectronic environment distinct from flat aromatic quinolines: the tetrahydroquinoline ring adopts a half-chair conformation, altering the spatial relationship between the N-butyl group and the 6-position benzamide [1]. Unsubstituted 2-oxo-tetrahydroquinoline analogs (e.g., 2,6-dimethoxy-N-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)benzamide) lack the N-alkyl group, further affecting conformational bias and solubility . Direct comparative biochemical data are absent from public databases for this specific scaffold.

Oxidation state Tetrahydroquinoline Conformational flexibility

Topological Polar Surface Area and Permeability Differentiation Among Tetrahydroquinoline-6-yl Benzamides

The computed topological polar surface area (TPSA) of the target compound is 67.9 Ų [1], placing it within the favorable range for oral bioavailability (typically <140 Ų) and blood-brain barrier penetration (typically <90 Ų). This value is governed primarily by the two methoxy oxygens, the amide carbonyl, and the tetrahydroquinoline-2-one carbonyl. In comparison, N-unsubstituted 2-oxo analog (MW 326.35, C₁₈H₁₈N₂O₄) possesses the same hydrogen-bond acceptor count but a lower molecular weight, potentially yielding a slightly different TPSA-to-MW ratio that affects permeability classification . The N-butyl chain adds lipophilic bulk without increasing TPSA, thereby improving the TPSA/logP balance relative to smaller N-substituents [1].

TPSA Membrane permeability Drug-likeness

Limitation Statement: Absence of Publicly Available Direct Comparative Bioactivity Data

A systematic search of ChEMBL, BindingDB, PubChem BioAssay, and the patent literature (as of April 2026) did not yield publicly available, quantitative head-to-head bioactivity data (IC₅₀, Kᵢ, EC₅₀) for N-(1-butyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-2,6-dimethoxybenzamide against any specific molecular target. The BindingDB entry BDBM50493476 (CHEMBL172856), which reports MAO-A IC₅₀ = 25,300 nM and MAO-B IC₅₀ = 4,010 nM, corresponds to a structurally distinct benzyloxy-tetrahydroquinoline (SMILES: O=C1CCc2cc(OCc3ccccc3)ccc2N1) and not the target compound [1]. Similarly, patent US 2012/0142728 (Bayer Pharma) discloses tetrahydroquinoline derivatives as CETP inhibitors but does not explicitly list CAS 946372-00-5 among exemplified compounds [2]. Consequently, all differentiation claims above rely on structural, physicochemical, and class-level inference. Users should treat the absence of public bioactivity data as a risk factor for procurement and should request vendor Certificates of Analysis (CoA) and any available in-house screening data before committing to large-scale purchase [1][2].

Data transparency Bioactivity gap Procurement risk

Recommended Application Scenarios for N-(1-Butyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-2,6-dimethoxybenzamide (CAS 946372-00-5)


Regioisomer-Specific Structure-Activity Relationship (SAR) Probe in Tetrahydroquinoline Benzamide Libraries

When building a compound library to explore how dimethoxybenzamide regiochemistry affects target binding, this compound serves as the definitive 2,6-substituted reference standard. The 3,5-dimethoxy isomer (CAS 941991-31-7) and the N-acetyl analog (CAS 941960-02-7) provide orthogonal comparators for dissecting the contributions of methoxy position and N-substituent identity, respectively. Procurement of all three isomers from traceable, analytically characterized sources ensures SAR conclusions are attributable to defined structural variables rather than batch impurities [1].

CNS-Penetrant Screening Candidate Based on Favorable TPSA/LogP Profile

With a computed TPSA of 67.9 Ų and XLogP3 of 3.3, this compound occupies physicochemical space consistent with CNS drug-likeness (TPSA < 90 Ų, logP 2–4). It is suitable for inclusion in focused screening decks targeting neurological targets such as monoamine oxidases, neurotransmitter receptors, or ion channels where moderate lipophilicity and limited hydrogen-bonding capacity are advantageous. Users should confirm experimental logP and permeability (e.g., PAMPA or Caco-2) before advancing hits [1].

Analytical Method Development and Chromatographic Differentiation of Regioisomeric Amides

Because the 2,6- and 3,5-dimethoxy regioisomers share identical molecular formula and mass, they pose a challenge for MS-only detection. This compound is well-suited as a challenge analyte for developing HPLC or UPLC methods that resolve positional isomers by exploiting subtle differences in polarity and shape. Its distinct InChI Key and SMILES string enable unambiguous database registration, while the N-butyl group provides a UV-active chromophore for detection at 254 nm [1].

Negative Control or Inactive Comparator in Tetrahydroquinoline-Based CETP or MAO Inhibitor Programs

Given the structural resemblance to patented tetrahydroquinoline CETP inhibitors (e.g., Bayer Pharma US 2012/0142728), but the absence of confirming bioactivity data, this compound can serve as a presumptive weakly-active or inactive comparator in dose-response studies alongside confirmed actives. Until target engagement is experimentally established, it should be designated as a 'probe of unknown activity' rather than a validated tool compound [2].

Quote Request

Request a Quote for N-(1-butyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-2,6-dimethoxybenzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.